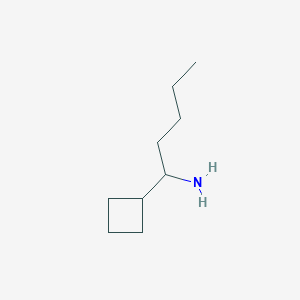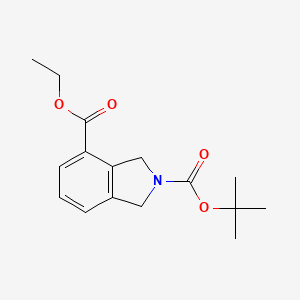
2-tert-Butyl 4-ethyl isoindoline-2,4-dicarboxylate
Vue d'ensemble
Description
“2-tert-Butyl 4-ethyl isoindoline-2,4-dicarboxylate” is a chemical compound with the CAS Number: 1311254-39-3. It has a molecular weight of 291.35 and its IUPAC name is 2-tert-butyl 4-ethyl 1,3-dihydro-2H-isoindole-2,4-dicarboxylate . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “2-tert-Butyl 4-ethyl isoindoline-2,4-dicarboxylate” is 1S/C16H21NO4/c1-5-20-14(18)12-8-6-7-11-9-17(10-13(11)12)15(19)21-16(2,3)4/h6-8H,5,9-10H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound “2-tert-Butyl 4-ethyl isoindoline-2,4-dicarboxylate” is a solid at room temperature . The storage temperature for this compound is 4°C .Applications De Recherche Scientifique
Organic Synthesis Building Blocks
2-tert-Butyl 4-ethyl isoindoline-2,4-dicarboxylate: serves as a versatile building block in organic synthesis . Its structure is amenable to further functionalization, making it a valuable starting material for the synthesis of complex molecules. For example, it can be used to prepare various amides, sulphonamides, and other nitrogen-containing heterocycles, which are common motifs in pharmaceuticals and agrochemicals.
Medicinal Chemistry
In medicinal chemistry, Ethyl N-Boc-isoindoline-4-carboxylate is used to create pharmacologically active compounds . Its isoindoline scaffold is a common feature in many bioactive molecules, and modifications to this core can lead to new drugs with potential therapeutic applications in areas such as neurology, oncology, and infectious diseases.
Material Science
The compound’s ability to act as a di-carboxylate makes it a candidate for the development of new polymeric materials . By reacting with various diamines or diols, it can form polyesters or polyamides with potential applications in biodegradable plastics, fibers, and resins.
Catalysis
Researchers utilize 2-tert-Butyl 4-ethyl isoindoline-2,4-dicarboxylate in the design of novel catalysts . Its rigid structure can help stabilize catalytic intermediates, and its modifiable carboxylate groups allow for the attachment of catalytically active moieties, which can be used in asymmetric synthesis and other catalytic transformations.
Chemical Education
Due to its straightforward synthesis and reactivity, this compound is also used in chemical education as a teaching tool for organic chemistry students . It provides a practical example of various organic reactions and synthesis strategies, helping students understand the principles of organic synthesis.
Analytical Chemistry
In analytical chemistry, Ethyl N-Boc-isoindoline-4-carboxylate can be used as a standard or reference compound in chromatographic and spectroscopic methods . Its well-defined structure and properties make it suitable for method development and calibration in the analysis of complex mixtures.
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that isoindoline derivatives play a significant role in cell biology .
Mode of Action
Isoindoline derivatives are generally known to interact with their targets, leading to various biological effects .
Result of Action
Some isoindoline derivatives have been found to exhibit antimicrobial activities .
Propriétés
IUPAC Name |
2-O-tert-butyl 4-O-ethyl 1,3-dihydroisoindole-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-5-20-14(18)12-8-6-7-11-9-17(10-13(11)12)15(19)21-16(2,3)4/h6-8H,5,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCGBQWIGRDTLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1CN(C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butyl 4-ethyl isoindoline-2,4-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(Difluoromethyl)phenyl]acetic acid](/img/structure/B1425981.png)
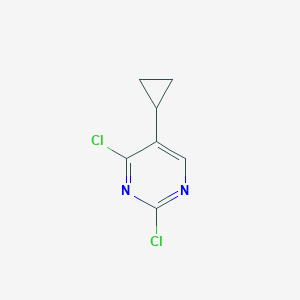



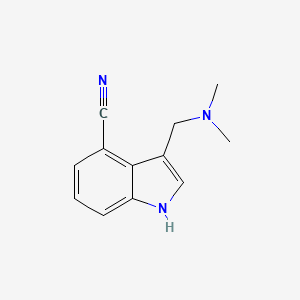
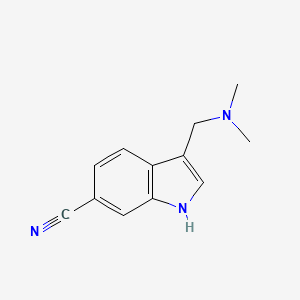
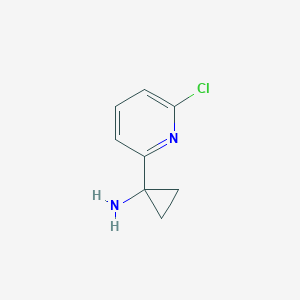
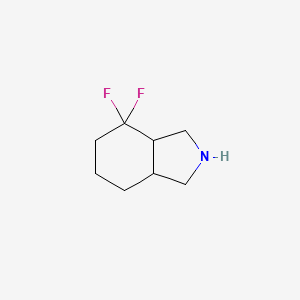


![2,6-Diazaspiro[3.4]octan-5-one hydrochloride](/img/structure/B1425999.png)
